Cas no 1005060-70-7 (5-butyl-3-[4-(dimethylamino)phenyl]-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione)
![5-butyl-3-[4-(dimethylamino)phenyl]-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione structure](https://ja.kuujia.com/scimg/cas/1005060-70-7x500.png)
5-butyl-3-[4-(dimethylamino)phenyl]-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione 化学的及び物理的性質
名前と識別子
-
- 5-butyl-3-[4-(dimethylamino)phenyl]-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
- 5-butyl-3-(4-(dimethylamino)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
- AKOS001057774
- SR-01000504954-1
- Z56915328
- SR-01000504954
- AKOS016318814
- 1005060-70-7
- UPCMLD0ENAT0516-9355:001
- EU-0046986
- 5-butyl-3-[4-(dimethylamino)phenyl]-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
- F1275-0010
- Oprea1_354302
-
- インチ: 1S/C23H27N3O3/c1-4-5-15-25-22(27)19-20(16-11-13-17(14-12-16)24(2)3)26(29-21(19)23(25)28)18-9-7-6-8-10-18/h6-14,19-21H,4-5,15H2,1-3H3
- InChIKey: XHTAAYHQCLFJHY-UHFFFAOYSA-N
- SMILES: O1C2C(N(CCCC)C(C2C(C2C=CC(=CC=2)N(C)C)N1C1C=CC=CC=1)=O)=O
計算された属性
- 精确分子量: 393.20524173g/mol
- 同位素质量: 393.20524173g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 29
- 回転可能化学結合数: 6
- 複雑さ: 596
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.9
- トポロジー分子極性表面積: 53.1Ų
5-butyl-3-[4-(dimethylamino)phenyl]-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1275-0010-2μmol |
5-butyl-3-[4-(dimethylamino)phenyl]-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
1005060-70-7 | 90%+ | 2μmol |
$57.0 | 2023-08-15 | |
Life Chemicals | F1275-0010-1mg |
5-butyl-3-[4-(dimethylamino)phenyl]-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
1005060-70-7 | 90%+ | 1mg |
$54.0 | 2023-08-15 | |
Life Chemicals | F1275-0010-4mg |
5-butyl-3-[4-(dimethylamino)phenyl]-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
1005060-70-7 | 90%+ | 4mg |
$66.0 | 2023-08-15 | |
Life Chemicals | F1275-0010-20mg |
5-butyl-3-[4-(dimethylamino)phenyl]-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
1005060-70-7 | 90%+ | 20mg |
$99.0 | 2023-08-15 | |
Life Chemicals | F1275-0010-2mg |
5-butyl-3-[4-(dimethylamino)phenyl]-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
1005060-70-7 | 90%+ | 2mg |
$59.0 | 2023-08-15 | |
Life Chemicals | F1275-0010-3mg |
5-butyl-3-[4-(dimethylamino)phenyl]-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
1005060-70-7 | 90%+ | 3mg |
$63.0 | 2023-08-15 | |
Life Chemicals | F1275-0010-10μmol |
5-butyl-3-[4-(dimethylamino)phenyl]-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
1005060-70-7 | 90%+ | 10μmol |
$69.0 | 2023-08-15 | |
Life Chemicals | F1275-0010-30mg |
5-butyl-3-[4-(dimethylamino)phenyl]-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
1005060-70-7 | 90%+ | 30mg |
$119.0 | 2023-08-15 | |
Life Chemicals | F1275-0010-15mg |
5-butyl-3-[4-(dimethylamino)phenyl]-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
1005060-70-7 | 90%+ | 15mg |
$89.0 | 2023-08-15 | |
Life Chemicals | F1275-0010-25mg |
5-butyl-3-[4-(dimethylamino)phenyl]-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
1005060-70-7 | 90%+ | 25mg |
$109.0 | 2023-08-15 |
5-butyl-3-[4-(dimethylamino)phenyl]-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione 関連文献
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
5. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
-
Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
5-butyl-3-[4-(dimethylamino)phenyl]-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dioneに関する追加情報
5-Butyl-3-[4-(Dimethylamino)phenyl]-2-Phenyl-Hexahydro-2H-Pyrrolo[3,4-d][1,2]Oxazole-4,6-Dione: A Comprehensive Overview
5-Butyl-3-[4-(dimethylamino)phenyl]-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione (CAS No. 1005060-70-7) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrrolo[3,4-d][1,2]oxazoles and is characterized by its unique structural features and potential biological activities. In this article, we will delve into the chemical structure, synthesis methods, biological properties, and recent research advancements related to this compound.
Chemical Structure and Synthesis
The chemical structure of 5-butyl-3-[4-(dimethylamino)phenyl]-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is intricate and consists of a hexahydro-pyrrolo[3,4-d][1,2]oxazole core with various functional groups attached. The presence of a butyl group at the 5-position, a dimethylamino-substituted phenyl group at the 3-position, and a phenyl group at the 2-position contributes to its unique properties. The synthesis of this compound typically involves multi-step reactions that require precise control over reaction conditions to ensure high yields and purity.
Recent studies have explored various synthetic routes to produce 5-butyl-3-[4-(dimethylamino)phenyl]-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione. One notable method involves the condensation of an appropriate amine with a substituted ketone followed by cyclization and oxidation steps. This approach has been optimized to achieve high efficiency and selectivity, making it a preferred method in both academic and industrial settings.
Biological Properties and Applications
The biological properties of 5-butyl-3-[4-(dimethylamino)phenyl]-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione have been extensively studied due to its potential therapeutic applications. Research has shown that this compound exhibits significant activity in various biological assays. For instance, it has demonstrated potent anti-inflammatory effects by inhibiting key enzymes involved in the inflammatory pathway. Additionally, studies have indicated that it possesses antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
In the context of neurodegenerative diseases, 5-butyl-3-[4-(dimethylamino)phenyl]-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione has shown promise as a potential neuroprotective agent. Preclinical studies have reported that it can reduce neuronal damage and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. These findings suggest that this compound may have therapeutic potential in treating neurodegenerative disorders.
Clinical Trials and Future Prospects
The promising preclinical results for 5-butyl-3-[4-(dimethylamino)phenyl]-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione have led to increased interest in advancing its development through clinical trials. Several Phase I trials are currently underway to evaluate its safety and tolerability in human subjects. Early data from these trials have been encouraging, with no significant adverse effects reported at therapeutic doses.
If these initial trials continue to yield positive results, subsequent Phase II and III trials will be conducted to further assess the efficacy and safety of this compound in larger patient populations. The ultimate goal is to bring this promising therapeutic agent to market for the treatment of various diseases where current treatments are limited or ineffective.
Conclusion
In conclusion, 5-butyl-3-[4-(dimethylamino)phenyl]-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione (CAS No. 1005060-70-7) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive candidate for further investigation and development. As research progresses and more data become available from clinical trials, it is hoped that this compound will contribute significantly to the advancement of therapeutic options for various diseases.
1005060-70-7 (5-butyl-3-[4-(dimethylamino)phenyl]-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione) Related Products
- 2201240-57-3(N-[(6-Methyl-3-pyridinyl)methyl]-1-(1-oxo-2-propen-1-yl)-4-phenyl-4-piperidinecarboxamide)
- 7106-96-9(7-amino-1,3-dioxaindane-5-carboxylic acid)
- 1040657-71-3(N-(4-fluoro-3-methylphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 1269152-20-6(2-{1-(2-aminophenyl)sulfanylcyclopentyl}acetonitrile)
- 2413846-63-4(rac-tert-butyl N-cyclopropyl-N-(3R,4S)-4-hydroxyoxolan-3-ylcarbamate)
- 1965310-42-2(3-Fluoro-pyrrolo[1,2-a]pyrimidine)
- 175599-84-5(Ethyl 2-amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylate)
- 2228787-23-1(tert-butyl 2-(2,6-difluoro-4-methylphenyl)piperazine-1-carboxylate)
- 1501757-56-7(3-amino-1-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}propan-1-ol)
- 936901-75-6(cis-3-(8-amino-1-bromo-imidazo[1,5-a]pyrazin-3-yl)-1-methyl-cyclobutanol)




